molecular formula C11H12ClF2NO2S B2547544 1-((4-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine CAS No. 2309314-75-6

1-((4-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine

Cat. No.: B2547544
CAS No.: 2309314-75-6
M. Wt: 295.73
InChI Key: MWKRHZYHINDZIF-UHFFFAOYSA-N
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Description

1-((4-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine is a synthetic azetidine derivative characterized by a sulfonyl group attached to a 4-chlorobenzyl moiety and a difluoromethyl substituent on the azetidine ring. The sulfonyl group enhances electrophilicity and may facilitate enzyme inhibition, while the difluoromethyl group contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-3-(difluoromethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2NO2S/c12-10-3-1-8(2-4-10)7-18(16,17)15-5-9(6-15)11(13)14/h1-4,9,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKRHZYHINDZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides under specific conditions.

    Attachment of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1-((4-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Azetidine Derivatives with Sulfonyl Groups
  • 1-[(1-Methylcyclopropyl)sulfonyl]-3-[(triethylsilyl)oxy]azetidine (): This compound shares the sulfonyl group but substitutes the difluoromethyl with a triethylsilyl-protected hydroxyl group. The synthesis involves n-BuLi-mediated methylation, differing from the target compound’s likely sulfonation pathway.
  • N-(4-Aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides (): These derivatives feature a 2-oxoazetidinone core with sulfonamide-linked aromatic substituents. The target compound’s sulfonyl group directly attached to the azetidine ring may confer stronger electron-withdrawing effects, influencing reactivity and binding affinity compared to the sulfonamide linkage here .
Azetidine Derivatives with 4-Chlorobenzyl Moieties
  • 1-(4-Chlorobenzyl)azetidin-3-ol ():
    Replacing the sulfonyl and difluoromethyl groups with a hydroxyl group significantly alters physicochemical properties. The hydroxyl group enhances hydrophilicity but may reduce membrane permeability compared to the sulfonyl-difluoromethyl combination. This derivative lacks reported biological data, highlighting the importance of substituent choice in activity .

  • 1-[(4-Chlorophenyl)methyl]-3-[(trimethylsilyl)oxy]azetidine ():
    The trimethylsilyl (TMS) group provides steric protection and lipophilicity. However, TMS is prone to hydrolysis under physiological conditions, whereas the difluoromethyl group in the target compound offers greater metabolic stability .

Urea-Linked Derivatives ():

Compounds like 1-(1-arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea replace the sulfonyl group with a urea moiety. Urea derivatives exhibit hydrogen-bonding capacity, which may enhance target engagement in antiviral applications. However, the sulfonyl group in the target compound could improve selectivity for enzymes like kinases or sulfotransferases .

Pharmacological and Functional Comparisons

Compound Name Key Features Biological Activity Synthetic Yield/Complexity Reference
Target Compound Sulfonyl, difluoromethyl Potential kinase inhibition Moderate (multi-step)
1-(4-Chlorobenzyl)azetidin-3-ol Hydroxyl Unknown High (single-step)
1-[(1-Methylcyclopropyl)sulfonyl]-3... Triethylsilyl oxy, sulfonyl JAK inhibition Low (85% yield)
Urea derivatives () Urea, 4-chlorobenzyl Antiviral (e.g., VSV) Moderate
  • Antiviral Activity : Urea derivatives () inhibit viruses like vesicular stomatitis virus (VSV), likely through interference with viral entry or replication. The target compound’s sulfonyl group may shift activity toward host enzyme targets rather than direct antiviral effects .
  • Kinase Inhibition : JAK inhibitors () demonstrate the role of sulfonyl groups in targeting ATP-binding pockets. The difluoromethyl group in the target compound could enhance binding through hydrophobic interactions absent in TMS or hydroxyl analogs .
  • Metabolic Stability : Difluoromethyl and sulfonyl groups reduce oxidative metabolism compared to hydroxyl or TMS groups, suggesting improved pharmacokinetics for the target compound .

Physicochemical Properties

  • Lipophilicity : The difluoromethyl group (logP ~1.8) balances lipophilicity better than hydrophilic hydroxyl (logP ~0.5) or bulky TMS (logP ~3.2) groups.
  • Solubility : Sulfonyl groups generally confer moderate aqueous solubility, whereas urea derivatives () may exhibit higher solubility due to hydrogen bonding.

Biological Activity

1-((4-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, a sulfonyl group, and a difluoromethyl substituent. The presence of these functional groups contributes to its biological properties:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle.
  • Sulfonyl Group : Enhances the compound's ability to interact with enzymes and proteins.
  • Difluoromethyl Group : Increases lipophilicity, potentially improving bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against various pathogens.
  • Anti-inflammatory Properties : Ability to modulate inflammatory responses.
  • Anticancer Effects : Interaction with cellular pathways related to cancer progression.

The biological activity of 1-((4-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine is primarily attributed to its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. Additionally, the difluoromethyl group enhances stability and bioavailability, making it more effective in biological systems.

Preliminary studies suggest that this compound may inhibit receptor-interacting protein kinases (RIPKs), which are involved in cell death pathways. This inhibition could lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(4-Methoxybenzylsulfonyl)-3-(difluoromethyl)piperidineSulfonamide, piperidine structureAnticancer
4-Methylsulfonyl-substituted piperidineSulfonamide, piperidine structureCardiovascular effects
1-((4-Bromobenzyl)sulfonyl)-3-(difluoromethyl)azetidineSimilar azetidine frameworkAntimicrobial

The uniqueness of 1-((4-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to other sulfonamide derivatives. Its difluoromethyl group enhances lipophilicity, potentially improving interaction with biological targets .

Recent Advances in Research

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Anticancer Research : Investigations into its effects on cancer cell lines have shown promising results. For instance, it has been noted for its ability to inhibit cell proliferation in MDA-MB-231 triple-negative breast cancer cells while exhibiting a lower effect on non-cancerous cells .
  • Mechanistic Insights : Further research is needed to elucidate the complete interaction profile and mechanism of action. Studies indicate that the compound may act as a competitive ATP inhibitor and an allosteric inhibitor of specific kinases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((4-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis can involve nucleophilic substitution or sulfonylation of the azetidine core. For example, coupling 4-chlorobenzylsulfonyl chloride with 3-(difluoromethyl)azetidine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Reaction optimization should include temperature control (0–25°C), stoichiometric ratios (1:1.2 sulfonyl chloride:azetidine), and purification via silica gel chromatography. Monitor progress with TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Compare 1^1H and 13^13C NMR shifts with literature values for sulfonyl and azetidine moieties (e.g., sulfonyl S=O resonance at ~120 ppm in 13^13C NMR) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, referencing similar compounds like 1-(4-Chloro-3-fluorophenyl) derivatives .
  • Mass spectrometry : Validate molecular weight via high-resolution ESI-MS (expected [M+H]+^+ ~345–350 Da) .

Q. What stability studies are critical for this compound under experimental storage conditions?

  • Methodological Answer : Conduct accelerated stability testing:

  • Thermal stability : Store at 25°C, 40°C, and 60°C for 1–4 weeks; analyze degradation via HPLC.
  • Photostability : Expose to UV light (254 nm) and monitor for sulfonyl group decomposition or azetidine ring opening .
  • Solution stability : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) at room temperature for 24–72 hours. Use LC-MS to identify hydrolysis products (e.g., free sulfonic acid) .

Advanced Research Questions

Q. How does the electronic nature of the 4-chlorobenzyl group influence the compound’s reactivity in biological systems?

  • Methodological Answer : The electron-withdrawing chlorine atom enhances sulfonyl group electrophilicity, potentially increasing binding affinity to target proteins (e.g., enzymes with nucleophilic active sites). Computational studies (DFT calculations) can map electrostatic potential surfaces, while Hammett σ constants quantify substituent effects . Compare with analogs (e.g., 4-fluorobenzyl or unsubstituted benzyl) via enzyme inhibition assays to isolate electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Address via:

  • Standardized assays : Use identical cell lines (e.g., HEK293) and positive controls (e.g., known kinase inhibitors) across studies.
  • Batch analysis : Characterize impurities (e.g., residual solvents, byproducts) using GC-MS or 19^19F NMR .
  • Meta-analysis : Compare IC50_{50} values across studies, adjusting for variables like serum concentration or incubation time .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodological Answer : Design a SAR library by modifying:

  • Sulfonyl group : Replace 4-chlorobenzyl with heteroaromatic sulfonamides (e.g., pyridyl) to assess π-π stacking effects.
  • Azetidine substituents : Introduce methyl or trifluoromethyl groups at the 3-position to evaluate steric and electronic impacts.
  • Synthetic routes : Use parallel synthesis (e.g., robotic liquid handling) to generate 50–100 analogs. Screen against target proteins (e.g., carbonic anhydrase isoforms) and correlate activity with computed descriptors (LogP, polar surface area) .

Data Presentation Guidelines

  • Synthetic Yields : Tabulate yields (%) against reaction conditions (temperature, catalyst).
  • Stability Data : Use line graphs to plot degradation rates vs. time/temperature.
  • Biological Activity : Present IC50_{50} values in heatmaps clustered by structural modifications.

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